AZ12253801 is classified as an ATP-competitive inhibitor of IGF-1R. It shows approximately ten-fold selectivity over the insulin receptor, making it a promising candidate for targeted cancer therapies without significantly affecting metabolic functions mediated by insulin signaling . The compound is cataloged under various suppliers, including BioCat GmbH and TargetMol, indicating its availability for research and potential clinical applications .
The synthesis of AZ12253801 involves multiple steps typical of small molecule drug development. While specific synthetic routes are proprietary, general methods for synthesizing IGF-1R inhibitors often include:
The molecular structure of AZ12253801 is characterized by its ability to fit into the ATP-binding pocket of IGF-1R, inhibiting its kinase activity. Key features include:
Crystallographic studies may provide further insights into the precise interactions between AZ12253801 and IGF-1R at the atomic level.
AZ12253801 primarily participates in biochemical reactions that involve:
The mechanism of action for AZ12253801 involves:
This mechanism highlights its potential utility in treating cancers characterized by high levels of IGF-1R expression or aberrant signaling.
AZ12253801 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate delivery methods and dosage forms for clinical applications.
AZ12253801 has significant potential applications in:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: